molecular formula C12H23Br B14588103 1-Bromo-1-hexylcyclohexane CAS No. 61539-85-3

1-Bromo-1-hexylcyclohexane

Cat. No.: B14588103
CAS No.: 61539-85-3
M. Wt: 247.21 g/mol
InChI Key: USEPSUOFDKNCHV-UHFFFAOYSA-N
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Description

1-Bromo-1-hexylcyclohexane is a brominated cyclohexane derivative featuring a hexyl substituent and a bromine atom at the 1-position of the cyclohexane ring. The hexyl group introduces steric bulk and lipophilicity, distinguishing it from smaller analogs like 1-bromo-1-methylcyclohexane. Such compounds are typically used as intermediates in organic synthesis, particularly in alkylation or elimination reactions .

Properties

CAS No.

61539-85-3

Molecular Formula

C12H23Br

Molecular Weight

247.21 g/mol

IUPAC Name

1-bromo-1-hexylcyclohexane

InChI

InChI=1S/C12H23Br/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h2-11H2,1H3

InChI Key

USEPSUOFDKNCHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(CCCCC1)Br

Origin of Product

United States

Preparation Methods

1-Bromo-1-hexylcyclohexane can be synthesized through several methods:

    Free Radical Bromination: This involves the bromination of 1-hexylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.

    Addition of Hydrogen Bromide: Another method involves the addition of hydrogen bromide (HBr) to 1-hexylcyclohexene. This reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom.

    Industrial Production: Industrially, the compound can be produced using large-scale bromination reactors where controlled conditions of temperature and pressure are maintained to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-1-hexylcyclohexane undergoes several types of chemical reactions:

    Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.

    Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to 1-hexylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Bromo-1-hexylcyclohexane has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other functionalized compounds.

    Biology: In biological research, it can be used to study the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.

    Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-1-hexylcyclohexane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with cellular components, leading to potential antimicrobial effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares molecular formulas, weights, CAS numbers, and key physical characteristics of 1-bromo-1-hexylcyclohexane and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
This compound C₁₂H₂₃Br 247.22 (calculated) Not available Hypothetical: High lipophilicity, steric hindrance. Potential alkylating agent. -
1-Bromo-1-methylcyclohexane C₇H₁₃Br 177.08 931-77-1 Liquid; used in lab synthesis. Hazards: H302 (oral toxicity), H315 (skin irritation) .
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 2550-36-9 Synonym: Cyclohexylmethyl bromide. Limited data; likely similar reactivity to 1-bromo-1-methylcyclohexane.
1-Bromohexane (n-Hexyl bromide) C₆H₁₃Br 165.07 111-25-1 Liquid; bp ~155–160°C. Used in dye intermediates and alkylation reactions.
1-Bromo-3-methylcyclohexane C₇H₁₃Br 177.08 13905-48-1 Structural isomer; methyl at 3-position alters steric and electronic effects.
1-(Bromomethyl)-4-methoxycyclohexane C₈H₁₅BrO 207.11 141604-51-5 Methoxy group enhances polarity; potential for pharmaceutical intermediates.

Research Findings and Mechanistic Insights

  • Addition Reactions : Studies on bromine chloride (BrCl) addition to alkenes and alkynes (e.g., 1-hexene) reveal Markovnikov/anti-Markovnikov product ratios, suggesting bridged bromonium ion intermediates. Such mechanisms may extrapolate to bromocyclohexane derivatives in electrophilic reactions .
  • Synthetic Routes: 1-Bromo-1-bromomethylcyclohexane can be synthesized from cyclohexanone via bromination and subsequent functionalization, highlighting the versatility of bromocyclohexane scaffolds .

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